Dihydroisodesmosine

Descripción

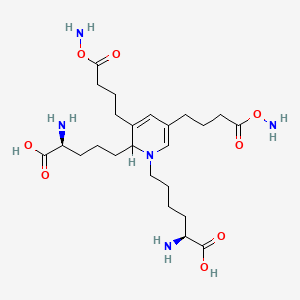

Dihydroisodesmosine is a derivative of isodesmosine, a crosslinking amino acid predominantly found in elastin, a protein critical for tissue elasticity. While isodesmosine is well-characterized in connective tissues, this compound’s specific biochemical role and structural properties remain less studied. However, direct experimental data on its synthesis, applications, or biological functions are scarce in publicly available literature.

Propiedades

Número CAS |

53733-89-4 |

|---|---|

Fórmula molecular |

C24H41N5O8 |

Peso molecular |

527.6 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis(4-aminooxy-4-oxobutyl)-2H-pyridin-1-yl]hexanoic acid |

InChI |

InChI=1S/C24H41N5O8/c25-18(23(32)33)8-1-2-13-29-15-16(6-3-11-21(30)36-27)14-17(7-4-12-22(31)37-28)20(29)10-5-9-19(26)24(34)35/h14-15,18-20H,1-13,25-28H2,(H,32,33)(H,34,35)/t18-,19-,20?/m0/s1 |

Clave InChI |

ZWDCHHKAHKTXRQ-NFBCFJMWSA-N |

SMILES |

C1=C(C(N(C=C1CCCC(=O)ON)CCCCC(C(=O)O)N)CCCC(C(=O)O)N)CCCC(=O)ON |

SMILES isomérico |

C1=C(C(N(C=C1CCCC(=O)ON)CCCC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC(=O)ON |

SMILES canónico |

C1=C(C(N(C=C1CCCC(=O)ON)CCCCC(C(=O)O)N)CCCC(C(=O)O)N)CCCC(=O)ON |

Sinónimos |

dihydroisodesmosine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., dihydro modifications, flavanone backbones, or phenolic groups) that may align with dihydroisodesmosine’s hypothetical structure.

Table 1: Structural and Molecular Comparison

Key Observations:

Molecular Weight: Dihydrokavain (232.28 g/mol) and dihydropinosylvin monomethyl ether (228.29 g/mol) are lighter, suggesting higher volatility or simpler metabolic pathways compared to dihydromyricetin (276.29 g/mol) and ampelopsin (320.26 g/mol). this compound’s molecular weight is unconfirmed but may exceed 300 g/mol if derived from isodesmosine (C₂₄H₄₀N₅O₈, ~550 g/mol) .

Functional Groups: Dihydrokavain and dihydropinosylvin feature methoxy groups, which enhance lipid solubility and membrane permeability .

Structural Backbones: Flavanones (e.g., ampelopsin) and bibenzyls (e.g., dihydropinosylvin) suggest diverse biological targets. This compound’s speculated crosslinking structure may share mechanistic parallels with these compounds in stabilizing macromolecular assemblies .

Insights for this compound:

- Crosslinking Efficiency : Unlike dihydrokavain or ampelopsin, this compound may prioritize structural stabilization over metabolic interactions, akin to elastin’s role in tissue integrity.

- Oxidative Resistance : Polyhydroxylated analogs like dihydromyricetin highlight the importance of hydroxyl groups in redox balance—a feature this compound might exploit to protect elastin from degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.